

# Technical Reference: Cyclohexene-d10

## Physicochemical Profile & Applications

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### Compound of Interest

Compound Name: Cyclohexene-d10

CAS No.: 16035-50-0

Cat. No.: B1357190

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## Executive Summary

**Cyclohexene-d10** (CAS: 1603-55-0) is the fully deuterated isotopologue of cyclohexene. While often viewed merely as a specialized NMR solvent, its utility extends into mechanistic organic chemistry and pharmaceutical kinetics. This guide provides a validated physicochemical profile for laboratory reference, emphasizing the critical density differential compared to its proteo-analog (cyclohexene-h10) and the mechanistic implications of deuterium substitution in drug development.

## Part 1: Physicochemical Profile & Data Reference

The following data aggregates experimentally verified values from high-purity isotope manufacturers (Sigma-Aldrich, Cambridge Isotope Laboratories) and standard physical chemistry references.

### Table 1: Comparative Physicochemical Properties

Property	Cyclohexene-d10 (Deuterated)	Cyclohexene-h10 (Proteo)	Δ / Shift
CAS Number	1603-55-0	110-83-8	N/A
Molecular Formula	C <sub>6</sub> D <sub>10</sub>	C <sub>6</sub> H <sub>10</sub>	+10 Neutron mass units
Molecular Weight	92.21 g/mol	82.14 g/mol	+12.2% Mass Increase
Density (at 25 °C)	0.908 g/mL	0.811 g/mL	+0.097 g/mL (+12%)
Boiling Point	83 °C	83 °C	Negligible (< 1°C)
Refractive Index ( )	1.442	1.446	-0.004
Melting Point	-104 °C	-104 °C	Negligible
Flash Point	-12 °C (Closed Cup)	-12 °C	Identical
Isotopic Purity	Typically ≥98 atom % D	N/A	Critical for NMR/MS

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*Critical Lab Note: The density difference is the most rapid physical method to distinguish unlabeled cyclohexene from **cyclohexene-d10** without destructive analysis. A 12% increase in density is significant enough to affect buoyancy calculations in extraction protocols.*

## Part 2: Isotope Effects & Theoretical Underpinning

### 1. The Density Shift (Mass vs. Volume)

The substantial density increase (0.811 → 0.908 g/mL) arises because the molar volume of the liquid remains largely unchanged while the molar mass increases.

- Mechanism: Deuterium (H) has twice the mass of Protium (H). However, the C-D bond length is slightly shorter (due to lower zero-point energy and anharmonicity), leading to a very slight contraction in molar volume.
- Result: The mass increase (~12%) dominates the volume contraction, resulting in a density increase that roughly parallels the molecular weight ratio.

## 2. Boiling Point & Vapor Pressure

Contrary to the intuition that "heavier molecules boil higher," deuterated hydrocarbons often exhibit an Inverse Isotope Effect or negligible shift.

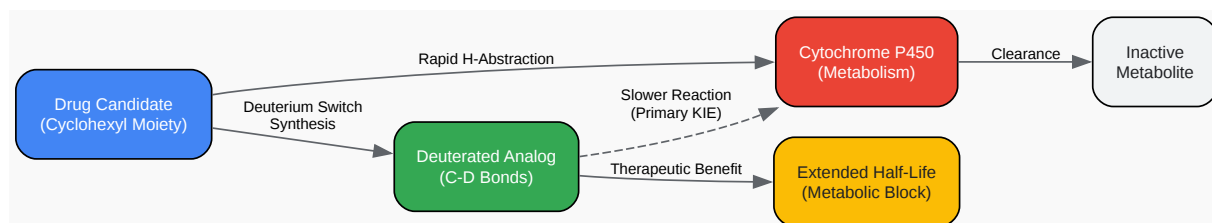
- Mechanism: The intermolecular Van der Waals forces are nearly identical between the two isotopologues. While the heavier mass suggests lower velocity (kinetic theory), the lower zero-point energy of the C-D bond slightly affects the polarizability and molar volume.
- Observation: For **Cyclohexene-d10**, the boiling point remains effectively pinned at 83 °C. Researchers should not expect a resolvable boiling point difference during standard distillation.

## Part 3: Applications in Drug Development & Synthesis

### The "Deuterium Switch" in Metabolic Stability

**Cyclohexene-d10** serves as a precursor for introducing deuterated cyclohexyl motifs into drug candidates. The primary driver is the Kinetic Isotope Effect (KIE).

- Concept: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).
- Application: If a drug is metabolized by Cytochrome P450 enzymes via hydrogen abstraction at the cyclohexyl ring, substituting H for D can significantly slow down metabolism (High KIE).
- Outcome: Increased half-life ( ) and reduced dosing frequency without altering the drug's binding affinity to the target.



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Figure 1: The "Deuterium Switch" workflow illustrating how C-D substitution attenuates metabolic clearance via the Kinetic Isotope Effect.

## Part 4: Quality Control & Verification Protocol

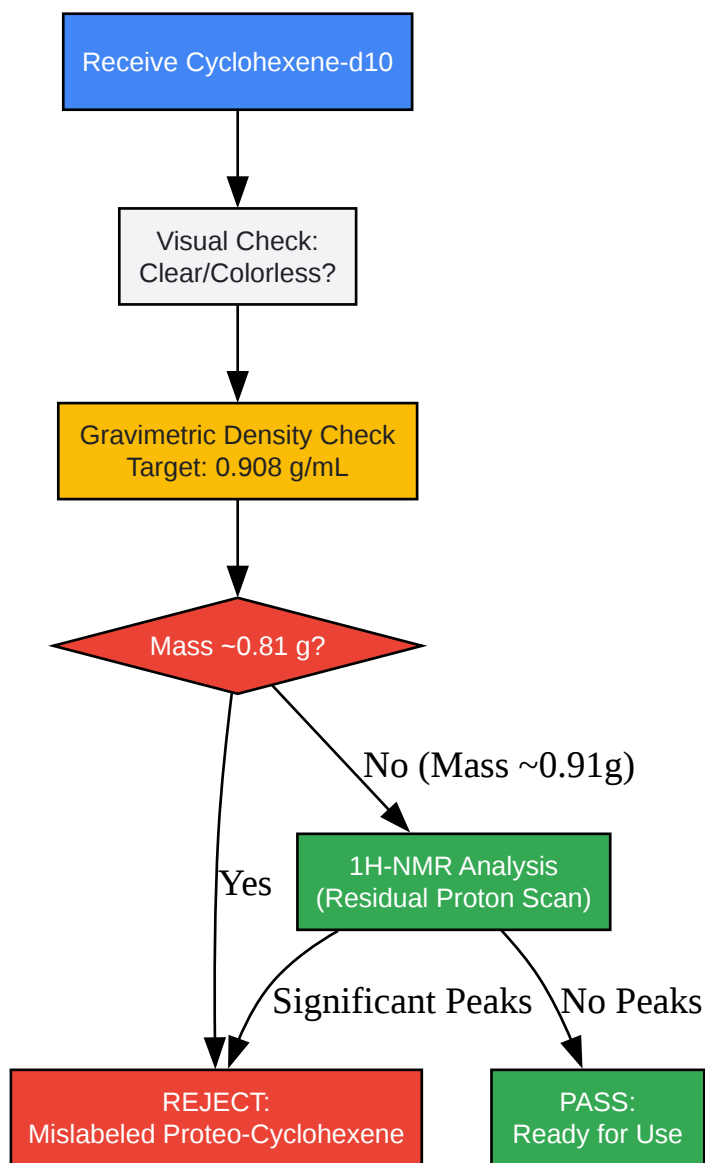
When receiving a shipment of **Cyclohexene-d10**, specifically for sensitive NMR or MS standards, a "Self-Validating" QC protocol is recommended.

### Protocol: Rapid Identity & Purity Verification

Objective: Confirm identity and isotopic enrichment >98%.

- Visual Inspection: Ensure liquid is clear, colorless, and free of peroxides (see Safety).
- Density Check (Gravimetric):
  - Pipette exactly 1.00 mL of solvent at 25 °C onto a tared analytical balance.
  - Pass Criteria: Mass must be  $0.908 \pm 0.005$  g.
  - Note: If mass is  $\sim 0.81$  g, the solvent is mislabeled proteo-cyclohexene.
- H-NMR (Proton NMR):
  - Run a standard proton scan.
  - Pass Criteria: The spectrum should be essentially silent (empty).

- Residual peaks at 5.6 ppm (vinylic) and 1.6/2.0 ppm (allylic/alkyl) indicate incomplete deuteration (residual protio species).



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Figure 2: Step-by-step Quality Control workflow for verifying deuterated solvent identity.

## Part 5: Safety & Handling (Critical)

1. Peroxide Formation: Like its non-deuterated counterpart, **Cyclohexene-d10** is highly susceptible to auto-oxidation, forming explosive peroxides upon exposure to air and light.

- Storage: Store under inert gas (Argon or Nitrogen) in amber glass.
  - Stabilizers: Commercial sources may contain BHT (butylated hydroxytoluene). If used for sensitive catalysis where BHT interferes, distill immediately before use.
  - Testing: Test for peroxides using KI starch paper before distilling or heating.
2. Hygroscopicity: While hydrophobic, deuterated solvents can absorb atmospheric moisture ( ), which introduces a distinct water peak in NMR spectra (approx. 1.56 ppm in , varies in cyclohexene). Store over molecular sieves (3Å or 4Å) to maintain isotopic purity.

## References

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- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextualizing the Metabolic Stability/KIE).

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## Sources

- [1. Cyclohexanone-d10 D 98atom 51209-49-5 \[sigmaaldrich.com\]](#)
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